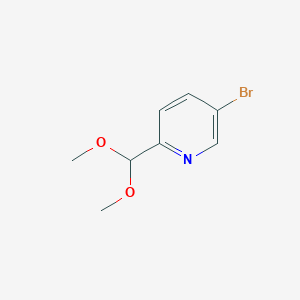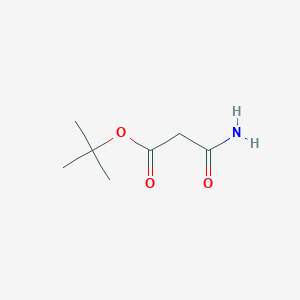
BOC-acetamide
Übersicht
Beschreibung
BOC-acetamide is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality BOC-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis : A study by Wangfuengkanagul and Chailapakul (2002) highlighted the use of a boron-doped diamond thin film electrode for sensitive and accurate electrochemical analysis of acetaminophen, outperforming traditional electrodes. The electrode showed a linear dynamic range from 0.1 to 8 mM and a detection limit of 10 nM (Wangfuengkanagul & Chailapakul, 2002).
Pharmaceutical Analysis : Rajana et al. (2019) developed and validated a method for determining trace levels of acetamide in pharmaceutical drug substances and water samples. This method aids in evaluating reactions between acetonitrile and different bases and assessing potential genotoxic impurities (Rajana et al., 2019).
Synthesis of Protected Hydantoins : Kruger et al. (2006) demonstrated that acetic anhydride effectively protects hydantoins, enabling the synthesis and NMR elucidation of novel mono-Boc protected hydantoins (Kruger et al., 2006).
Thermal Energy Storage : Brahma et al. (2020) investigated acetamide as a potential phase change material for mid-range temperature thermal energy storage (80-120°C). It showed acceptable thermal stability and corrosion resistance in stainless steel and aluminum (Brahma et al., 2020).
Deacetylation of Chitins : Sashiwa et al. (1991) found that the acetamide group in partially deacetylated chitins is randomly distributed, leading to trisaccharide, disaccharide, and monosaccharide deamination products (Sashiwa et al., 1991).
Environmental and Health Safety : Kennedy (1986) reported that acetamides and formamides can cause liver damage in humans when overexposed, but their environmental toxicity is low, and their carcinogenicity is unknown (Kennedy, 1986).
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSWGJJMNJKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473996 | |
| Record name | BOC-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BOC-acetamide | |
CAS RN |
42998-54-9 | |
| Record name | BOC-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







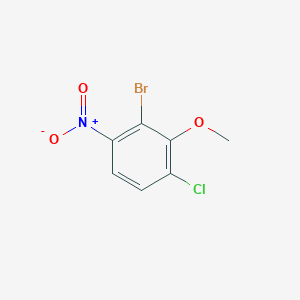

![8-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B8202338.png)
![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)
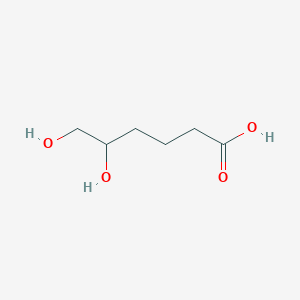
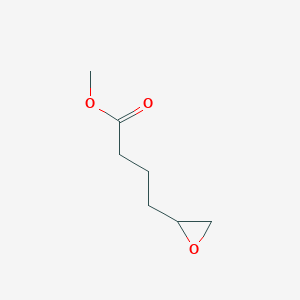

![1-phenyl-N-[(5-phenylmethoxypyridin-2-yl)methyl]methanamine](/img/structure/B8202361.png)
